3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide
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Overview
Description
3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide is a chemical compound with a complex structure that includes a benzamide core and a dimethylphenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide typically involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2,3-Dimethylphenoxy)acetyl]amino}benzamide
- 3-{[(2,4-Dimethylphenoxy)acetyl]amino}benzamide
- 3-{[(2,5-Dimethylphenoxy)acetyl]amino}-N-propylbenzamide
Uniqueness
3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
3-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-11-6-7-12(2)15(8-11)22-10-16(20)19-14-5-3-4-13(9-14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20) |
InChI Key |
LYXOOSPAWRGPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
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